molecular formula C17H9F4NO8S B8479790 Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate

Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate

Cat. No.: B8479790
M. Wt: 463.3 g/mol
InChI Key: LJLNXZMNSYYDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a nitro group, and a trifluoromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the nitro group, and the attachment of the trifluoromethylsulfonyl group. Common synthetic routes may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: The attachment of the trifluoromethylsulfonyl group can be achieved using reagents like trifluoromethanesulfonic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of higher oxidation state products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro group and the trifluoromethylsulfonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate: Lacks the trifluoromethylsulfonyl group.

    Methyl 2-(4-chlorophenyl)-6-nitro-5-{[(trifluoromethyl)sulfonyl]oxy}-1-benzofuran-3-carboxylate: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate is unique due to the presence of both the nitro group and the trifluoromethylsulfonyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H9F4NO8S

Molecular Weight

463.3 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-6-nitro-5-(trifluoromethylsulfonyloxy)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H9F4NO8S/c1-28-16(23)14-10-6-13(30-31(26,27)17(19,20)21)11(22(24)25)7-12(10)29-15(14)8-2-4-9(18)5-3-8/h2-7H,1H3

InChI Key

LJLNXZMNSYYDKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=CC(=C(C=C21)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C3=CC=C(C=C3)F

Origin of Product

United States

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